Cas no 1693623-86-7 (tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate)

Tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative with significant utility in synthetic organic chemistry. The presence of a hexafluoroisopropoxy (HFIP) group enhances its reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules. The iodine substituent at the 4-position offers a versatile handle for further functionalization via cross-coupling or nucleophilic substitution reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures selective deprotection under mild acidic conditions, facilitating controlled modifications. This compound is particularly useful in medicinal chemistry and materials science due to its unique electronic and steric properties derived from the fluorinated moiety.
tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate structure
1693623-86-7 structure
Product name:tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate
CAS No:1693623-86-7
MF:C12H16F6INO3
Molecular Weight:463.155237197876
CID:6564100
PubChem ID:102722958

tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate
    • tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate
    • 1693623-86-7
    • EN300-1135637
    • インチ: 1S/C12H16F6INO3/c1-10(2,3)23-9(21)20-4-6(19)7(5-20)22-8(11(13,14)15)12(16,17)18/h6-8H,4-5H2,1-3H3
    • InChIKey: GBQSCAKNUAQPOL-UHFFFAOYSA-N
    • SMILES: IC1CN(C(=O)OC(C)(C)C)CC1OC(C(F)(F)F)C(F)(F)F

計算された属性

  • 精确分子量: 463.00791g/mol
  • 同位素质量: 463.00791g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 9
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 420
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 38.8Ų

tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1135637-2.5g
tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate
1693623-86-7 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1135637-0.5g
tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate
1693623-86-7 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1135637-10g
tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate
1693623-86-7 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1135637-1.0g
tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate
1693623-86-7
1g
$1485.0 2023-05-23
Enamine
EN300-1135637-0.05g
tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate
1693623-86-7 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1135637-1g
tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate
1693623-86-7 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1135637-0.25g
tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate
1693623-86-7 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1135637-5.0g
tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate
1693623-86-7
5g
$4309.0 2023-05-23
Enamine
EN300-1135637-10.0g
tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate
1693623-86-7
10g
$6390.0 2023-05-23
Enamine
EN300-1135637-0.1g
tert-butyl 3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-4-iodopyrrolidine-1-carboxylate
1693623-86-7 95%
0.1g
$993.0 2023-10-26

tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate 関連文献

tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylateに関する追加情報

Recent Advances in the Synthesis and Applications of tert-Butyl 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate (CAS: 1693623-86-7)

The compound tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate (CAS: 1693623-86-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This research briefing aims to provide an overview of the latest developments related to this compound, focusing on its synthesis, reactivity, and biological relevance.

Recent studies have highlighted the utility of this compound as a versatile intermediate in the synthesis of complex pyrrolidine-based scaffolds, which are prevalent in many biologically active molecules. The presence of the hexafluoroisopropoxy (HFIP) group and the iodine substituent at the 4-position of the pyrrolidine ring offers unique opportunities for further functionalization, making it a valuable building block for the development of novel therapeutics.

One of the key advancements in the synthesis of this compound involves the optimization of reaction conditions to improve yield and purity. Researchers have reported successful strategies for the introduction of the HFIP group via nucleophilic substitution reactions, followed by iodination at the 4-position of the pyrrolidine ring. These methodologies have been further refined to accommodate large-scale production, addressing the growing demand for this intermediate in pharmaceutical research.

In terms of applications, tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate has been employed in the synthesis of protease inhibitors and kinase modulators. Its ability to serve as a precursor for the introduction of fluorine-containing motifs is particularly noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Recent studies have demonstrated its incorporation into lead compounds targeting infectious diseases and cancer, showcasing its broad utility in medicinal chemistry.

Furthermore, the compound's reactivity has been explored in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of diverse pyrrolidine derivatives. These transformations have been instrumental in the development of compound libraries for high-throughput screening, facilitating the discovery of new bioactive molecules.

In conclusion, tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate (CAS: 1693623-86-7) represents a promising intermediate in chemical biology and drug discovery. Its synthetic versatility and potential applications in the development of fluorinated therapeutics underscore its importance in contemporary research. Future studies are expected to further elucidate its role in the design of novel pharmacological agents, paving the way for innovative therapeutic strategies.

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